tert-Butyl 6-bromo-1H-indole-1-carboxylate

Catalog No.
S684037
CAS No.
147621-26-9
M.F
C13H14BrNO2
M. Wt
296.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 6-bromo-1H-indole-1-carboxylate

CAS Number

147621-26-9

Product Name

tert-Butyl 6-bromo-1H-indole-1-carboxylate

IUPAC Name

tert-butyl 6-bromoindole-1-carboxylate

Molecular Formula

C13H14BrNO2

Molecular Weight

296.16 g/mol

InChI

InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-8H,1-3H3

InChI Key

OUOWFTDOMYJYKB-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)Br

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)Br

tert-Butyl 6-bromo-1H-indole-1-carboxylate is a chemical compound classified within the indole family, which consists of heterocyclic compounds significant in various biological and pharmaceutical applications. This compound is particularly characterized by the presence of a bromine atom at the 6-position of the indole ring, which contributes to its unique chemical properties and reactivity. The molecular formula of tert-butyl 6-bromo-1H-indole-1-carboxylate is C13H14BrNO2C_{13}H_{14}BrNO_2, and it has a molecular weight of approximately 296.16 g/mol .

Synthesis of Substituted Indoles

tert-Butyl 6-bromo-1H-indole-1-carboxylate serves as a valuable starting material for the synthesis of diversely substituted indoles, which are a vital class of heterocyclic compounds found in numerous natural products and pharmaceuticals. [, ] The presence of the bromine group at the 6th position allows for further functionalization through various coupling reactions, while the tert-butyl ester group at the 1st position acts as a protecting group, directing the reaction to the desired position and facilitating the subsequent deprotection step. [, ]

Studies on Bromide Displacement Reactions

Research has employed tert-Butyl 6-bromo-1H-indole-1-carboxylate to investigate the reactivity and regioselectivity of various nucleophiles in aromatic nucleophilic substitution reactions. [, ] By replacing the bromine group with different functional groups, scientists can gain insights into the electronic and steric factors influencing the reaction pathway and product outcome. [, ]

Exploration in Medicinal Chemistry

Due to the prevalence of the indole core in various bioactive molecules, tert-Butyl 6-bromo-1H-indole-1-carboxylate has been utilized in the exploration of novel drug candidates. [] By introducing specific functional groups through the aforementioned strategies, researchers can create indole derivatives with potential therapeutic applications in areas like cancer, neurodegenerative diseases, and anti-infective agents. []

tert-Butyl 6-bromo-1H-indole-1-carboxylate is versatile in terms of chemical reactivity, undergoing several types of reactions:

  • Substitution Reactions: The bromine atom can be substituted with various functional groups using organometallic reagents such as Grignard or organolithium compounds.
  • Oxidation and Reduction: The indole structure can be oxidized or reduced, leading to different derivatives depending on the reagents used.
  • Coupling Reactions: It can participate in coupling reactions, including Suzuki and Heck coupling, which are essential for synthesizing more complex organic molecules .

These reactions enable the modification of the compound for various applications in medicinal chemistry and organic synthesis.

Indole derivatives, including tert-butyl 6-bromo-1H-indole-1-carboxylate, exhibit a broad spectrum of biological activities. They are known to interact with multiple receptors, influencing pathways related to cell proliferation, apoptosis, and microbial growth. The presence of the tert-butyl group enhances lipophilicity, potentially improving absorption and distribution in biological systems. This compound has been speculated to exhibit anti-cancer and anti-microbial properties, although specific studies on its biological effects are still limited .

Several methods exist for synthesizing tert-butyl 6-bromo-1H-indole-1-carboxylate:

  • Bromination of tert-butyl indole-1-carboxylate: This is a common method where bromine or N-bromosuccinimide (NBS) is utilized as the brominating agent in solvents like dichloromethane. The reaction typically occurs at room temperature or slightly elevated temperatures.
  • Industrial Production: In industrial settings, continuous flow reactors may be employed to ensure consistent quality and yield. Automated systems enhance safety and efficiency during production .

tert-Butyl 6-bromo-1H-indole-1-carboxylate has diverse applications across several fields:

  • Organic Chemistry: Serves as a building block for synthesizing complex organic molecules.
  • Biological Research: Used in developing biologically active compounds such as enzyme inhibitors and receptor agonists.
  • Pharmaceutical Development: Plays a role in synthesizing drugs with potential therapeutic effects.
  • Industrial Use: Applied in producing specialty chemicals and materials .

Several compounds share structural similarities with tert-butyl 6-bromo-1H-indole-1-carboxylate, each possessing unique properties:

Compound NameCAS NumberSimilarityNotable Features
tert-Butyl 5-bromo-1H-indole-1-carboxylate182344-70-30.98Bromine at the 5-position; potential different reactivity
tert-Butyl 3-bromo-1H-indole-1-carboxylate143259-56-70.93Bromine at the 3-position; different pharmacological profile
tert-butyl indole-1-carboxylic acidNot specified-Lacks bromination; serves as a simpler analog
tert-butyl indole derivativeNot specified-Varies based on functionalization; broader applications

These comparisons highlight how variations in substitution patterns can influence the reactivity and biological activity of indole derivatives, making tert-butyl 6-bromo-1H-indole-1-carboxylate unique among its peers due to its specific bromination pattern at the 6-position .

XLogP3

4

Wikipedia

1-BOC-6-Bromoindole

Dates

Last modified: 08-15-2023

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